ethyl octyl sulfide chemical and physical properties
ethyl octyl sulfide chemical and physical properties
Ethyl Octyl Sulfide (CAS 3698-94-0): A Comprehensive Technical Guide on Physicochemical Profiling, Synthesis, and Application Dynamics
Executive Summary
As a Senior Application Scientist, I frequently encounter asymmetric thioethers like ethyl octyl sulfide (EOS) in the context of advanced materials synthesis and preclinical drug development. EOS (1-ethylsulfanyloctane) serves as a critical intermediate, leveraging its highly lipophilic alkyl chain and its reactive, electron-rich sulfur center. This whitepaper systematically deconstructs the chemical and physical properties of EOS, providing field-proven protocols for its synthesis, analytical characterization, and safe handling.
Molecular Architecture and Physicochemical Profile
Understanding the fundamental properties of EOS is paramount for predicting its behavior in both biological systems and synthetic matrices. The molecule consists of a linear eight-carbon chain (octyl) and a two-carbon chain (ethyl) bridged by a thioether linkage. This asymmetry imparts distinct solvation and partition characteristics, making it highly non-polar.
Table 1: Key Physicochemical Properties of Ethyl Octyl Sulfide
| Property | Value | Causality / Significance |
| CAS Number | 3698-94-0 | Unique identifier for regulatory tracking and inventory management. |
| Molecular Formula | C10H22S | Dictates the exact molecular weight of 174.35 g/mol . |
| Boiling Point | ~215.37 °C | The high boiling point necessitates vacuum distillation to prevent thermal cleavage of the C-S bond during purification. |
| Density | 0.8410 g/mL | Lower than water; EOS will consistently form the upper organic layer in aqueous biphasic extractions. |
| XLogP3 | 4.7 | Extreme lipophilicity; predicts strong lipid bilayer partitioning in pharmacokinetic models. |
| Refractive Index | 1.4465 | Useful for rapid, non-destructive purity assessment via refractometry. |
(Quantitative data aggregated and verified via 1 [1] and 2 [2])
Synthesis Mechanisms and Catalytic Pathways
The synthesis of EOS typically relies on nucleophilic aliphatic substitution ( SN2 ). In our laboratories, we favor the reaction between 1-bromooctane and sodium ethanethiolate. The choice of a strong, polarizable nucleophile (ethanethiolate) against a primary alkyl halide ensures a rapid, high-yielding SN2 trajectory while sterically minimizing competing elimination ( E2 ) reactions.
Stepwise SN2 synthetic workflow for ethyl octyl sulfide production.
Experimental Protocols: Synthesis and Characterization
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in quality control steps prevent the propagation of errors to subsequent phases.
Protocol 1: Optimized Synthesis of Ethyl Octyl Sulfide Causality Rationale: We utilize absolute ethanol as a solvent because it readily dissolves both the sodium ethoxide base and the ethanethiol, facilitating homogenous deprotonation before the addition of the highly lipophilic 1-bromooctane.
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Nucleophile Generation: In a flame-dried, nitrogen-purged round-bottom flask, dissolve 1.1 equivalents of sodium ethoxide in absolute ethanol. Slowly add 1.1 equivalents of ethanethiol dropwise at 0 °C.
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Self-Validation: The evolution of heat and a slight color change indicate the successful formation of the sodium ethanethiolate nucleophile.
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Substitution Reaction: Introduce 1.0 equivalent of 1-bromooctane dropwise to the mixture over 30 minutes to prevent thermal spiking. Reflux the mixture at 78 °C for 4 hours.
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Reaction Monitoring: Perform Thin-Layer Chromatography (TLC) using a 100% hexane mobile phase.
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Self-Validation: The disappearance of the 1-bromooctane spot (visualized via iodine staining) confirms reaction completion. Do not proceed to quenching until this is verified.
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Quenching and Extraction: Cool the mixture to room temperature and quench with distilled water. Extract the aqueous layer three times with diethyl ether. Because EOS is highly lipophilic, it will partition entirely into the upper organic phase.
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Purification: Dry the combined organic layers over anhydrous MgSO4 , filter, and concentrate under reduced pressure. Purify the crude liquid via vacuum distillation (collecting the fraction corresponding to ~215 °C at atmospheric pressure, adjusted downward for your specific vacuum level).
Protocol 2: GC-MS Characterization Causality Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal analytical technique for EOS due to the compound's volatility and distinct electron-ionization fragmentation pattern.
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Sample Preparation: Dilute 10 μL of the purified EOS in 1 mL of GC-grade hexane.
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Injection: Inject 1 μL into the GC-MS equipped with a non-polar capillary column (e.g., HP-5ms), matching the non-polar nature of the analyte.
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Thermal Gradient: Hold at 60 °C for 2 minutes, ramp at 10 °C/min to 250 °C, and hold for 5 minutes.
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Data Validation: The molecular ion peak must appear at m/z 174.3. Key diagnostic fragments should include m/z 61 ( CH3CH2S+ ), which results from the α -cleavage of the octyl chain, providing absolute structural confirmation of the ethyl thioether moiety.
Environmental and Safety Profiling
As with many long-chain alkyl sulfides, EOS exhibits significant ecotoxicity. According to the 3 [3], EOS is classified under H400 (Very toxic to aquatic life) and H413 (May cause long-lasting harmful effects to aquatic life).
Environmental partitioning and bioaccumulation pathway of ethyl octyl sulfide.
Handling Causality: The high lipophilicity (XLogP3 = 4.7) dictates that the compound will readily absorb through the skin and bioaccumulate in the fatty tissues of aquatic organisms. Therefore, laboratory protocols must mandate the use of nitrile gloves (which offer superior resistance to non-polar organics compared to latex) and strictly prohibit the disposal of EOS down aqueous drains. All waste must be segregated into halogen-free organic waste containers for high-temperature incineration.
Applications in Drug Development and Materials Science
In preclinical drug development, asymmetric thioethers like EOS are frequently utilized as lipophilic linkers or as precursors for sulfoxides and sulfones via controlled oxidation. The sulfur atom acts as a soft ligand for transition metals, making EOS a valuable stabilizing agent for palladium or platinum nanoparticles in catalytic applications. Furthermore, the thioether moiety is susceptible to hepatic cytochrome P450 (CYP) oxidation, a metabolic vulnerability that researchers actively exploit when designing prodrugs requiring controlled, slow-release mechanisms in vivo.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 77288, Ethyl octyl sulfide." PubChem. Available at: [Link]
